Loxapine-d8 Hydrochloride

描述

Loxapine-d8 Hydrochloride is a deuterated form of Loxapine, an antipsychotic medication primarily used in the treatment of schizophrenia. The deuterated version, Loxapine-d8, is labeled with deuterium, a stable isotope of hydrogen, which can be used in various scientific research applications, including pharmacokinetic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Loxapine-d8 Hydrochloride involves several steps, starting with the preparation of the key intermediate compounds. The general synthetic route includes:

Condensation Reaction: A condensation reaction between a compound I and a compound II in an organic solvent to obtain an intermediate III.

Reduction Condensation Reaction: The intermediate III undergoes a reduction condensation reaction to form intermediate IV.

Final Reaction: The intermediate IV reacts with N-methyl piperazine to yield the target compound, Loxapine.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are readily available, and the process ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

Loxapine-d8 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form Loxapine N-oxide.

Reduction: Reduction reactions can convert Loxapine to its reduced forms.

Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products

The major products formed from these reactions include Loxapine N-oxide, reduced forms of Loxapine, and various substituted derivatives .

科学研究应用

Pharmacological Research Applications

1. Mechanistic Studies

Loxapine-d8 hydrochloride has been utilized in various pharmacological studies to investigate its mechanism of action. Its binding affinity to dopamine and serotonin receptors is critical for understanding its therapeutic effects and side effect profile. Research indicates that loxapine binds with high affinity to D2 and 5-HT2A receptors, which are key targets in treating psychotic disorders .

2. Metabolism Studies

The deuterated form aids in metabolic studies, allowing researchers to track the metabolic pathways of loxapine without interference from natural isotopes. Studies have shown that loxapine undergoes extensive metabolism via cytochrome P450 enzymes, leading to various active metabolites such as amoxapine . The use of loxapine-d8 can help clarify these metabolic processes by providing a clearer distinction between the parent compound and its metabolites.

Clinical Applications

1. Treatment of Agitation

Loxapine has been approved for the acute treatment of agitation associated with schizophrenia or bipolar disorder. Inhaled loxapine has demonstrated rapid onset of action, making it a valuable option in emergency settings . The efficacy of inhaled loxapine compared to traditional routes (oral or intramuscular) is particularly noteworthy, as it minimizes the risk of extrapyramidal symptoms often associated with typical antipsychotics.

2. Case Studies

Recent case studies have highlighted the effectiveness of loxapine when other treatments fail. For instance, one case series documented patients who experienced significant improvement in agitation and psychotic symptoms when switched from clozapine to loxapine due to noncompliance or intolerable side effects . This suggests that loxapine can be a viable alternative in treatment-resistant cases.

Comparative Efficacy

作用机制

Loxapine-d8 Hydrochloride exerts its effects by antagonizing dopamine and serotonin receptors. It primarily targets the D2 dopamine receptor and the 5-HT2 serotonin receptor, leading to cortical inhibition and suppression of aggression . The exact mode of action is not fully established, but it involves changes in the excitability of subcortical inhibitory areas .

相似化合物的比较

Similar Compounds

Clozapine: Structurally similar to Loxapine, used as an antipsychotic medication.

Amoxapine: A tricyclic antidepressant that is a metabolite of Loxapine.

Olanzapine: Another antipsychotic with a similar mechanism of action.

Uniqueness

Loxapine-d8 Hydrochloride is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound in biological systems . This makes it a valuable tool in both research and clinical settings.

生物活性

Loxapine-d8 hydrochloride is a deuterated form of loxapine, an antipsychotic agent primarily used in the treatment of schizophrenia and acute agitation associated with bipolar disorder. This compound exhibits unique pharmacological properties due to its receptor binding profile and metabolic pathways. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Loxapine acts primarily as a dopamine D2 receptor antagonist and also exhibits significant antagonistic activity at the serotonin 5-HT2A receptor . The compound's binding affinity for these receptors is crucial for its therapeutic effects:

- Dopamine D2 Receptors : Loxapine has a moderate affinity for D2 receptors, which plays a role in its antipsychotic effects. It is suggested that loxapine may have a higher affinity for D3 receptors compared to D2 receptors, which may contribute to its efficacy in treating negative symptoms of schizophrenia .

- Serotonin 5-HT2A Receptors : The interaction with 5-HT2A receptors is similar to that of atypical antipsychotics like clozapine, potentially leading to a lower incidence of extrapyramidal symptoms (EPS) compared to typical antipsychotics .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its metabolism and elimination:

- Metabolism : Loxapine is extensively metabolized in the liver. Key metabolic pathways include N-demethylation to form amoxapine and hydroxylation to produce 8-hydroxyloxapine, both of which are active metabolites .

- Half-Life : The elimination half-life varies based on the route of administration:

Antipsychotic Effects

Numerous studies have evaluated the efficacy of loxapine in treating schizophrenia:

- Randomized Controlled Trials (RCTs) : A systematic review including 41 trials demonstrated that loxapine is as effective as both typical and atypical antipsychotics in managing schizophrenia symptoms. For instance, compared to placebo, loxapine showed significant improvements in mental state with a number needed to treat (NNT) of 3 .

- Negative Symptoms : Some evidence suggests that loxapine may be more effective than typical antipsychotics in alleviating negative symptoms associated with schizophrenia .

Case Studies

A retrospective case series assessed the effectiveness of inhaled loxapine in patients with dual diagnoses (psychiatric disorders coupled with substance use disorders). The findings indicated:

- Rapid Response : All patients (n=14) demonstrated significant improvements in agitation after receiving a single dose of inhaled loxapine (9.1 mg), highlighting its rapid action and acceptance among patients .

- Clinical Setting : The study emphasized the drug's utility in emergency settings, where quick intervention is critical for managing acute agitation .

Side Effects and Tolerability

Loxapine's side effect profile includes common antipsychotic-related effects such as:

属性

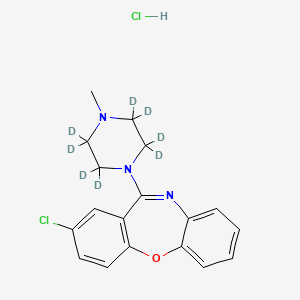

IUPAC Name |

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H/i8D2,9D2,10D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXBVMKACNEMKY-KTSBLNPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857920 | |

| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-19-8 | |

| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。